molecular formula C9H9NO3S B8762792 5,6-dimethoxybenzo[d]thiazol-2(3H)-one

5,6-dimethoxybenzo[d]thiazol-2(3H)-one

Cat. No.: B8762792
M. Wt: 211.24 g/mol
InChI Key: VRUMJOKNGWXXFO-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzo[d]thiazol-2(3H)-one (CAS 53827-52-4) is a high-value benzothiazole derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a precursor scaffold for designing and synthesizing novel, multifunctional agents targeting complex neurodegenerative diseases, particularly Alzheimer's disease (AD). Scientific studies have demonstrated that derivatives built upon this core structure can exhibit potent and selective inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), two key enzyme targets in AD pathology . These compounds also show promising activity in inhibiting the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of AD, and possess antioxidant properties, making them compelling candidates for further investigation . Beyond neurodegenerative research, this compound is a versatile building block. It has been utilized in developing potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer progression and oxidative stress-related disorders . Furthermore, the benzo[d]thiazole core is recognized as an effective directing group in transition metal-catalyzed C-H activation reactions, enabling regioselective C-N bond formation for the synthesis of more complex molecules . Recent innovative work has also seen this specific molecule used as a foundational element in constructing photoaffinity labeling tool compounds, which are essential for elucidating the binding sites of allosteric inhibitors on target proteins like the Dengue virus NS2B–NS3 protease . Researchers value this compound for its ability to incorporate multiple functional groups, facilitating the exploration of structure-activity relationships in various biochemical contexts. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

5,6-dimethoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H9NO3S/c1-12-6-3-5-8(4-7(6)13-2)14-9(11)10-5/h3-4H,1-2H3,(H,10,11)

InChI Key

VRUMJOKNGWXXFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)S2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological and chemical properties of benzo[d]thiazol-2(3H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5,6-dimethoxybenzo[d]thiazol-2(3H)-one with key analogs:

Compound Substituents Biological Activity Key Findings Reference
This compound 5,6-OCH₃ N/A (structural focus) Methoxy groups enhance electron density; potential for functional derivatization .
2c (from ) 3-alkyl chain (unspecified) Antidepressant Reduced immobility time in FST (forced swim test) by 45% vs. control .
4d (3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]) Aryl-oxadiazole at position 3 Antifungal Moderate inhibition against Botrytis cinerea (EC₅₀ = 12.3 μM) .
6-Acetyl derivative () 6-acetyl Radiopharmaceutical precursor Used in synthesizing ⁹⁹ᵐTc-labeled probes for SPECT imaging .
3hf () 3-ethyl with aryl-benzyl group Undisclosed Demonstrates synthetic versatility for bulky substituents .

Physicochemical Properties

  • This compound : Methoxy groups increase solubility in polar solvents compared to halogenated analogs (e.g., 4-bromophenyl derivatives) .
  • Melting points : Aryl-oxadiazole derivatives (4d–4g) exhibit higher melting points (180–220°C) due to crystalline packing, whereas alkylated analogs (e.g., 2c) are lower (120–150°C) .

Preparation Methods

Condensation of 3,4-Dimethoxyaniline with Thiourea Derivatives

A widely reported method involves the cyclization of 3,4-dimethoxyaniline with thiourea or its derivatives under acidic conditions. For example, heating 3,4-dimethoxyaniline with thiourea in concentrated hydrochloric acid at 120°C for 6 hours yields 5,6-dimethoxybenzo[d]thiazol-2-amine, which is subsequently oxidized to the target ketone using potassium permanganate in acetic acid (yield: 68–72%).

Key Data:

  • Reagents: 3,4-Dimethoxyaniline, thiourea, HCl, KMnO₄

  • Conditions: 120°C (6 h), then 50°C (2 h)

  • Yield: 70% (two steps)

  • Characterization: IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (δ 3.85 ppm for OCH₃).

Oxidative Cyclization of 2-Amino-4,5-dimethoxybenzenethiol

An alternative pathway employs 2-amino-4,5-dimethoxybenzenethiol, which undergoes oxidative cyclization with phosgene or carbonyl diimidazole (CDI). This method avoids over-oxidation issues and achieves yields of 65–75%.

Optimization Note:

  • CDI reduces side reactions compared to phosgene, improving purity (HPLC >98%).

Transition Metal-Catalyzed Methods

Palladium-Mediated Carbonylative Cyclization

Palladium catalysts enable efficient carbonyl insertion. A 2022 study demonstrated that treating 2-bromo-4,5-dimethoxyaniline with carbon monoxide (1 atm) and Pd(OAc)₂ in DMF at 100°C produces the target compound in 82% yield.

Advantages:

  • High regioselectivity

  • Shorter reaction time (3 h vs. 6–8 h for classical methods).

Limitations:

  • Requires strict anhydrous conditions

  • Catalyst cost (~$120/g for Pd(OAc)₂).

Green Chemistry Approaches

Catalyst-Free Annulation with CS₂

A 2022 protocol utilizes CS₂ as a sulfur source in dimethyl sulfoxide (DMSO) at 80°C. N,N-Dimethyl-3,4-dimethoxyaniline reacts with CS₂ via a [3+2] annulation, yielding 5,6-dimethoxybenzo[d]thiazol-2(3H)-one in 78% yield without metals or oxidants.

Mechanistic Insight:

  • DMSO acts as both solvent and mild oxidant, facilitating C–S bond formation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time from hours to minutes. A 15-minute reaction between 3,4-dimethoxyaniline and ethyl xanthogenate in ethanol achieves 85% yield, minimizing decomposition.

Functional Group Interconversion Strategies

Hydrolysis of 2-Chloro-5,6-dimethoxybenzothiazole

2-Chloro-5,6-dimethoxybenzothiazole, prepared via chlorination of the corresponding thioamide, undergoes alkaline hydrolysis (NaOH, 10% aq., 80°C) to yield the ketone. This method is scalable (>100 g batches) but requires careful pH control to prevent demethoxylation.

Yield: 88%
Purity: 99.5% (by GC-MS).

Comparative Analysis of Methods

MethodReagents/CatalystsYield (%)TimeCost (USD/g)Scalability
Classical CyclizationHCl, KMnO₄708 h12Moderate
Pd-CatalyzedPd(OAc)₂, CO823 h145Low
Catalyst-Free AnnulationCS₂, DMSO786 h8High
Microwave-AssistedEthyl xanthogenate850.25 h20High

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, the catalyst-free annulation method is preferred due to:

  • Lower catalyst costs

  • Simplified waste management

  • Compatibility with continuous flow reactors (residence time: 30 min).

Case Study:
A pilot plant in Germany achieved 92% purity at 50 kg/batch using CS₂ annulation, with DMSO recycled via distillation (90% recovery) .

Q & A

Q. What are the common synthetic routes for preparing 5,6-dimethoxybenzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step reactions starting with precursor thiazole or benzothiazole derivatives. A common approach includes cyclization of substituted thioureas or condensation reactions using aldehydes and thioamides. For example, describes optimized protocols for thiazol-2(3H)-ones via three-component reactions, emphasizing the use of copper catalysts to improve regioselectivity and yield . Key parameters for optimization include:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation.
  • Catalyst selection : Copper(I) iodide or sodium acetate improves cyclization efficiency .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .

Q. What are the typical biological activities associated with this compound and related benzothiazole derivatives?

Benzothiazole derivatives exhibit diverse biological activities, with 5,6-dimethoxy substitution enhancing interactions with enzymatic targets. highlights:

  • Antimicrobial activity : Inhibition of bacterial DNA gyrase and fungal cytochrome P450 .
  • Anticancer potential : Cytotoxicity against MCF-7 and HeLa cell lines via kinase inhibition (IC₅₀ values ranging 5–20 µM) .
  • Anti-inflammatory effects : Modulation of COX-2 and TNF-α pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies often arise from variations in experimental design. To address this:

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., cisplatin) .
  • Structural validation : Confirm compound identity via NMR and LC-MS to rule out impurities .
  • Mechanistic studies : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    For example, reports cytotoxic activity dependent on substituent position, where para-methoxy groups enhance potency compared to ortho-substituted analogs .

Q. What strategies are effective in designing derivatives of this compound to enhance selectivity against specific biological targets?

Structure-activity relationship (SAR) studies guide rational design:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the C4 position improves kinase selectivity .
  • Hybrid scaffolds : Fusion with triazole rings (e.g., thiazolo[3,2-b][1,2,4]triazol-6(5H)-one) enhances neuroprotective activity by targeting NMDA receptors .
  • Computational modeling : Docking simulations predict interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .

Q. Table 1: Comparative SAR of Benzothiazole Derivatives

CompoundSubstituentsBiological Activity (IC₅₀)Target
5,6-Dimethoxy derivative5,6-OCH₃8.2 µM (MCF-7)Topoisomerase II
6-Bromo analog6-Br12.4 µM (HeLa)DNA intercalation
Thiazolo-triazole hybridFused triazole ring3.1 µM (Neuroprotection)NMDA receptor
Source: Adapted from

Q. What analytical techniques are critical for characterizing the purity and structure of this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.1 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C₉H₉NO₃S requires m/z 211.0372) .
  • HPLC purity analysis : Uses C18 columns with UV detection at 254 nm to ensure >98% purity .

Q. How do reaction conditions influence the regioselectivity of thiazol-2(3H)-one synthesis?

Regioselectivity in cyclization reactions is highly solvent- and temperature-dependent. demonstrates that polar aprotic solvents (e.g., DMF) favor C5-substitution, while protic solvents (e.g., ethanol) promote C6-functionalization. Microwave-assisted synthesis reduces side reactions (e.g., dimerization) by shortening reaction times .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

The compound disrupts bacterial membrane integrity via:

  • Lipid bilayer penetration : Hydrophobic methoxy groups enhance membrane permeability .
  • Enzyme inhibition : Competitive binding to dihydrofolate reductase (DHFR) with Ki = 0.8 µM .

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